(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide
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Overview
Description
(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide is an organoarsenic compound with the molecular formula C14-H14-As-Cl-O3 and a molecular weight of 340.65 . This compound is known for its unique chemical structure, which includes an arsenic atom bonded to a hydroxyphenethyl group and a chlorophenyl group. It has been studied for various applications in scientific research due to its interesting chemical properties.
Preparation Methods
The synthesis of (m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide typically involves the reaction of chlorophenylarsine oxide with beta-hydroxyphenethyl compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to (m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide include other organoarsenic compounds such as:
Arsenic trioxide: Known for its use in cancer treatment.
Roxarsone: Used as a feed additive in poultry farming.
Arsenobetaine: Found in seafood and known for its low toxicity.
Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of both chlorophenyl and hydroxyphenethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
21905-40-8 |
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Molecular Formula |
C14H14AsClO3 |
Molecular Weight |
340.63 g/mol |
IUPAC Name |
(3-chlorophenyl)-(2-hydroxy-2-phenylethyl)arsinic acid |
InChI |
InChI=1S/C14H14AsClO3/c16-13-8-4-7-12(9-13)15(18,19)10-14(17)11-5-2-1-3-6-11/h1-9,14,17H,10H2,(H,18,19) |
InChI Key |
PLAVXJMGVFLLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[As](=O)(C2=CC=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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